
Technical Whitepaper: Physicochemical
Profiling of 7-Hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 7-Hydroxyindolin-2-one

CAS No.: 10238-74-1

Cat. No.: B175083

Get Quote

Executive Summary
7-Hydroxyindolin-2-one (also known as 7-hydroxyoxindole) represents a critical

pharmacophore in medicinal chemistry, serving both as a primary metabolite of dopaminergic

agents (e.g., Ropinirole) and as a versatile scaffold for kinase inhibitor development. Its

physicochemical profile is defined by the interplay between the lipophilic indolinone core and

the hydrophilic phenolic hydroxyl group at the C7 position. This unique amphiphilic nature

dictates its solubility, membrane permeability, and binding affinity in biological systems.

This guide provides a rigorous technical analysis of 7-hydroxyindolin-2-one, synthesizing

experimental data with mechanistic insights to support researchers in drug discovery and

metabolite identification.

Molecular Identity & Structural Architecture
The molecule consists of a bicyclic 1,3-dihydro-2H-indol-2-one core substituted with a hydroxyl

group at the 7-position. This substitution pattern introduces an intramolecular hydrogen bond

donor/acceptor site adjacent to the lactam nitrogen, significantly influencing the molecule's pKa

and tautomeric stability.
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Parameter Data

IUPAC Name 7-Hydroxy-1,3-dihydro-2H-indol-2-one

Common Synonyms 7-Hydroxyoxindole; 7-Hydroxy-2-oxindole

CAS Registry Number 10238-74-1

Molecular Formula C₈H₇NO₂

Molecular Weight 149.15 g/mol

SMILES O=C1Cc2cccc(O)c2N1

InChI Key
GHBTZUIMOPVXAV-UHFFFAOYSA-N (Verify

specific isomer)

Tautomeric Equilibrium
In solution, 7-hydroxyindolin-2-one exists primarily in the lactam (keto) form due to the

aromatic stability of the benzene ring and the strength of the amide bond. However, the lactim

(enol) tautomer is accessible, particularly under basic conditions or in specific protein binding

pockets where it may serve as a hydrogen bond donor/acceptor.

Structural Implications
Lactam Form

(Major Tautomer)
C=O at C2
NH at N1

Lactim Form
(Minor Tautomer)

C-OH at C2
N=C double bond  pH > pKa (Phenol)  

H-Bond Donor (NH, OH)
H-Bond Acceptor (C=O)

Enhanced Polar
Solubility
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Figure 1: Tautomeric equilibrium favoring the lactam form under physiological conditions.

Physicochemical Parameters
The following data aggregates experimental and high-confidence predicted values. The C7-

hydroxyl group significantly lowers the LogP compared to unsubstituted oxindole (LogP ~1.7),

enhancing water solubility while maintaining sufficient lipophilicity for membrane permeation.

Property Value Condition/Note

Physical State Solid (Powder) Light beige to off-white

Melting Point > 200°C (Dec.)
High MP due to intermolecular

H-bonding

Boiling Point ~371°C Predicted at 760 mmHg

Solubility (Water) Low (< 1 mg/mL) Soluble in hot water

Solubility (Organic) High
DMSO, Methanol, Ethanol,

DMF

pKa (Phenol) 9.47 ± 0.20 Acidic dissociation of 7-OH

pKa (Lactam NH) > 15 Very weak acid

LogP 0.97 Moderate Lipophilicity

Polar Surface Area 52.82 Å²
Good oral bioavailability

predictor

H-Bond Donors 2 NH, OH

H-Bond Acceptors 2 C=O, OH

Biological Context & Metabolism[2][3][4][5][6][7][8]
7-Hydroxyindolin-2-one is biologically significant as the core scaffold of the major metabolite

of Ropinirole (Requip), a dopamine agonist used in Parkinson's disease. Ropinirole is

metabolized primarily by CYP1A2 to 7-hydroxyropinirole. Understanding the properties of the
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7-hydroxyindolin-2-one core is essential for predicting the metabolite's clearance and

potential off-target activity.

Metabolic Pathway Visualization
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Figure 2: Metabolic pathway of Ropinirole highlighting the formation of the 7-hydroxyindolin-2-
one core.

Experimental Protocols
Synthesis of 7-Hydroxyindolin-2-one
Objective: Preparation of high-purity reference standard from 7-methoxyindolin-2-one via

demethylation.

Reagents:

7-Methoxyindolin-2-one (Starting Material)
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Boron Tribromide (BBr₃) (1.0 M in CH₂Cl₂)

Dichloromethane (DCM) (Anhydrous)

Methanol (Quenching)

Protocol:

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 7-methoxyindolin-

2-one (1.0 eq) and anhydrous DCM (10 mL/g). Cool to -78°C.

Addition: Dropwise add BBr₃ (3.0 eq) over 20 minutes. The solution may turn dark red/brown.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor

by TLC (Mobile Phase: 5% MeOH in DCM).

Quenching: Cool to 0°C. Carefully add Methanol dropwise (Exothermic!).

Workup: Evaporate solvents. Redissolve residue in EtOAc, wash with NaHCO₃ (sat.) and

Brine. Dry over MgSO₄.

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography

(SiO₂, Hexane:EtOAc gradient).

Analytical Characterization (HPLC-UV)
Objective: Purity assessment and identification.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 280 nm (phenol).
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Retention Time: Expect elution earlier than the non-hydroxylated parent due to increased

polarity (LogP 0.97 vs 1.7).

Spectral Characteristics
To validate the identity of 7-hydroxyindolin-2-one, compare obtained spectra against these

reference markers:

¹H NMR (DMSO-d₆, 400 MHz):

δ 9.0-10.0 ppm (s, 1H): Phenolic OH (broad, exchangeable).

δ 10.0-10.5 ppm (s, 1H): Lactam NH.

δ 6.7-6.9 ppm (m, 3H): Aromatic protons (H4, H5, H6). Look for the specific splitting

pattern of a 1,2,3-trisubstituted benzene (typically two doublets and a triplet, or

overlapping multiplets depending on resolution).

δ 3.4-3.5 ppm (s, 2H): Methylene protons at C3 (Characteristic of the indolinone ring,

distinct from indole).

IR Spectroscopy (ATR):

3200-3400 cm⁻¹: Broad OH/NH stretch.

1680-1700 cm⁻¹: Strong Carbonyl (C=O) stretch (Lactam).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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